molecular formula C19H13ClF2N2O2 B11254886 1-(2-chlorobenzyl)-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

1-(2-chlorobenzyl)-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B11254886
M. Wt: 374.8 g/mol
InChI Key: VMBRXYZRJZJWBG-UHFFFAOYSA-N
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Description

1-[(2-CHLOROPHENYL)METHYL]-N-(2,4-DIFLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of dihydropyridine derivatives This compound is characterized by the presence of a chlorophenyl group, a difluorophenyl group, and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-CHLOROPHENYL)METHYL]-N-(2,4-DIFLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts alkylation reaction, where a chlorobenzene derivative reacts with an appropriate alkylating agent in the presence of a Lewis acid catalyst.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a difluorobenzene derivative reacts with a suitable nucleophile.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where a carboxylic acid derivative reacts with an amine or ammonia.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(2-CHLOROPHENYL)METHYL]-N-(2,4-DIFLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chlorophenyl and difluorophenyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles such as amines and thiols.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[(2-CHLOROPHENYL)METHYL]-N-(2,4-DIFLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-CHLOROPHENYL)METHYL]-N-(2,4-DIFLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-CHLOROPHENYL)METHYL]-N-(2,4-DIFLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE
  • 1-[(2-CHLOROPHENYL)METHYL]-N-(2,4-DIFLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE
  • 1-[(2-CHLOROPHENYL)METHYL]-N-(2,4-DIFLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE

Uniqueness

The uniqueness of 1-[(2-CHLOROPHENYL)METHYL]-N-(2,4-DIFLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups and its potential applications in various fields of research. Its unique chemical structure allows it to interact with specific molecular targets, making it a valuable compound for scientific investigations.

Properties

Molecular Formula

C19H13ClF2N2O2

Molecular Weight

374.8 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxopyridine-3-carboxamide

InChI

InChI=1S/C19H13ClF2N2O2/c20-15-4-2-1-3-12(15)10-24-11-13(5-8-18(24)25)19(26)23-17-7-6-14(21)9-16(17)22/h1-9,11H,10H2,(H,23,26)

InChI Key

VMBRXYZRJZJWBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=CC2=O)C(=O)NC3=C(C=C(C=C3)F)F)Cl

Origin of Product

United States

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